molecular formula C7H5F3N2O2S B8028289 2-(Methylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine

2-(Methylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine

Cat. No.: B8028289
M. Wt: 238.19 g/mol
InChI Key: UTAIBHKQLJDRTA-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties and are widely used in various fields, including agrochemicals and pharmaceuticals .

Preparation Methods

The synthesis of 2-(Methylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine typically involves several steps. One common method includes the nitration of 2-(Methylsulfanyl)-5-(trifluoromethyl)pyridine using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring .

Industrial production methods often involve the use of advanced catalytic processes to enhance yield and purity. These methods may include the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity .

Chemical Reactions Analysis

2-(Methylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine is primarily related to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

2-(Methylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridines, such as:

The uniqueness of this compound lies in its combination of functional groups, which impart distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-methylsulfanyl-3-nitro-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2S/c1-15-6-5(12(13)14)2-4(3-11-6)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAIBHKQLJDRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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